Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C13H16N2O2. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine cores have been known to target the filamentous temperature-sensitive mutant z (ftsz), a key cell-division protein .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other imidazo[1,2-a]pyridine derivatives .
Result of Action
Similar compounds have shown anti-proliferative activity against certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate can be synthesized through a reaction involving methyl 6-aminonicotinate and 1-bromo-3,3-dimethylbutan-2-one in the presence of sodium hydrogenocarbonate in methanol. The reaction mixture is heated at reflux for 18 hours, followed by cooling and concentration to a residue. The residue is then diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and crystallized from ethyl acetate/ethanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving imidazo[1,2-a]pyridine derivatives.
Chemical Synthesis:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-tert-butylimidazo[1,2-a]pyridine-3-carboxylate
- Methyl 2-tert-butylimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 2-tert-butylimidazo[1,2-a]pyridine-7-carboxylate
Uniqueness
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
IUPAC Name |
methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)10-8-15-7-9(12(16)17-4)5-6-11(15)14-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQFTWQKYSLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.